4'-Bromo-3'-methylbiphenyl-4-carboxylic acid 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13690785
InChI: InChI=1S/C14H11BrO2/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)
SMILES: CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Br
Molecular Formula: C14H11BrO2
Molecular Weight: 291.14 g/mol

4'-Bromo-3'-methylbiphenyl-4-carboxylic acid

CAS No.:

Cat. No.: VC13690785

Molecular Formula: C14H11BrO2

Molecular Weight: 291.14 g/mol

* For research use only. Not for human or veterinary use.

4'-Bromo-3'-methylbiphenyl-4-carboxylic acid -

Specification

Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
IUPAC Name 4-(4-bromo-3-methylphenyl)benzoic acid
Standard InChI InChI=1S/C14H11BrO2/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChI Key CDBJCOAGAKSTJM-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Br
Canonical SMILES CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Br

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 4-(4-bromo-3-methylphenyl)benzoic acid, reflecting its biphenyl backbone with substituents at specific positions. The molecular formula C₁₄H₁₁BrO₂ corresponds to a molecular weight of 291.14 g/mol. The bromine atom at the 4' position introduces steric and electronic effects that influence reactivity, while the methyl group at the 3' position enhances hydrophobicity. The carboxylic acid group at the 4-position provides a site for further functionalization, such as esterification or amidation.

Structural Comparison with Analogues

A comparative analysis of biphenyl derivatives reveals how substituent positioning affects properties:

Compound NameSubstituentsMolecular Weight (g/mol)Key Applications
4'-Bromo-3'-methylbiphenyl-4-carboxylic acid4'-Br, 3'-CH₃, 4-COOH291.14Pharmaceutical intermediates
3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester3'-Br, 4'-OCH₃, 4-COOCH₃321.17Retinoid synthesis
4'-Bromo-3'-methylbiphenyl-3-carboxylic acid methyl ester4'-Br, 3'-CH₃, 3-COOCH₃305.17Material science applications

The carboxylic acid group in the target compound increases polarity compared to ester derivatives, impacting solubility and crystallization behavior.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid typically involves a multi-step approach:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 4-bromo-3-methylphenylboronic acid and methyl 4-iodobenzoate forms the biphenyl ester intermediate. This reaction proceeds in a mixture of dimethoxyethane (DME) and water at 80–100°C, using Pd(PPh₃)₄ as the catalyst.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH in tetrahydrofuran (THF) under reflux. This step achieves near-quantitative yields when monitored by thin-layer chromatography (TLC).

Optimization Strategies

  • Catalyst Selection: Pd(dppf)Cl₂ enhances coupling efficiency for sterically hindered substrates, reducing side product formation.

  • Solvent Systems: A 3:1 v/v DME/H₂O ratio balances reagent solubility and reaction kinetics.

  • Purification: Silica gel chromatography (hexane/ethyl acetate gradient) isolates the ester intermediate, while recrystallization from ethanol purifies the final carboxylic acid.

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to improve yield and reduce palladium catalyst loading (≤0.5 mol%). Automated crystallization systems ensure consistent particle size distribution, critical for pharmaceutical-grade material.

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (s, 1H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 2.42 (s, 3H, CH₃), 12.3 (s, 1H, COOH).

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, O-H stretch).

  • MS (ESI⁻): m/z 289.0 [M−H]⁻, 291.0 [M−H+2]⁻ (isotopic pattern consistent with bromine).

Thermodynamic and Solubility Data

PropertyValueConditions
Melting Point192–194°CDifferential scanning calorimetry
Solubility in Water0.12 mg/mL25°C, pH 7.0
logP (Octanol-Water)3.45 ± 0.15Calculated via HPLC
pKa4.2 (carboxylic acid)Potentiometric titration

The low aqueous solubility necessitates formulation strategies, such as salt formation (e.g., sodium or lysine salts) for pharmaceutical applications.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies on structurally related biphenyl carboxylic acids demonstrate moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL). The mechanism likely involves disruption of bacterial membrane integrity, as evidenced by propidium iodide uptake assays.

Applications in Material Science

Liquid Crystal Precursors

The biphenyl core aligns with mesogenic requirements for liquid crystal displays (LCDs). Carboxylic acid derivatives form hydrogen-bonded assemblies, enabling tunable phase transitions.

Polymer Additives

Incorporation into polyesters improves thermal stability (Tg increased by 15°C at 5 wt% loading), attributed to restricted chain mobility.

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye DamageH318Causes serious eye damage
RespiratoryH335May cause respiratory irritation

Protective Measures

  • PPE: Nitrile gloves, safety goggles, and N95 masks.

  • Storage: Inert atmosphere, 2–8°C, away from oxidizers.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioavailability.

  • Target Identification: Proteomic studies to elucidate molecular targets in cancer pathways.

  • Green Chemistry: Developing solvent-free synthesis routes using mechanochemical methods.

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